2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-16-15-24-13-11-21(12-14-24)23-22(25)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTRJIRGQHUKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.
Piperidine Derivative Preparation: The piperidine ring is often synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.
Acetamide Formation: The final step involves the acylation of the piperidine derivative with an acyl chloride or anhydride to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration of the biphenyl ring.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the acetamide group.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Overview
The compound 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its roles in enzyme inhibition, antibacterial activity, and anticancer properties.
Enzyme Inhibition
One of the primary applications of this compound is its potential as an enzyme inhibitor. Studies have indicated that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This property is particularly significant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease.
Case Study : In a series of synthesized compounds similar to this one, several demonstrated strong AChE inhibition with IC50 values lower than 5 µM, suggesting significant therapeutic potential in neuroprotection and cognitive enhancement .
Antibacterial Activity
The compound has also shown promising antibacterial properties. Research indicates that derivatives containing similar structural motifs exhibit moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Data Table: Antibacterial Activity
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | S. aureus | 25 |
| Compound B | E. coli | 30 |
In a focused study on piperidine derivatives, some compounds achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against these strains, highlighting their potential as new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound is attributed to its structural components, which are known to interact with various cellular pathways involved in cancer progression. In vitro studies have shown that certain derivatives can inhibit cell proliferation across multiple cancer cell lines.
Case Study : Compounds with similar indole and piperidine structures were evaluated for their anticancer effects, revealing that some derivatives could significantly reduce the viability of cancer cells, indicating a pathway for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide with structurally or functionally related compounds, highlighting key differences in substituents, biological targets, and activities:
Key Structural and Functional Insights
Role of Substituents
- Biphenyl Core : Present in all compounds, this moiety enhances π-π stacking interactions with hydrophobic protein pockets, critical for target binding .
- Methoxyethyl-Piperidine : Unique to the target compound and Rilapladib , this group improves solubility and may modulate blood-brain barrier penetration compared to benzyl or methylpiperidine analogs .
Biological Activity
2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a biphenyl moiety linked to a piperidine ring with a methoxyethyl substituent and an acetamide group. Its molecular formula is C22H28N2O2, which contributes to its lipophilic nature, potentially enhancing its ability to cross biological membranes.
Research indicates that this compound may interact with various biological targets:
- Receptor Binding : Preliminary studies suggest that it may act as a modulator at certain neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways related to mood and cognition.
- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in neurotransmitter metabolism, possibly enhancing levels of key neurotransmitters such as serotonin and dopamine.
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve modulation of serotonin receptors .
- Anxiolytic Effects : In a controlled trial, the compound was administered to anxiety-prone mice. Results indicated a marked decrease in anxiety-related behaviors compared to control groups, suggesting its potential utility in treating anxiety disorders .
- Neuroprotection : Research published in a neuropharmacology journal highlighted the compound's ability to reduce neuronal cell death induced by oxidative stress in vitro. This suggests that it may have applications in neurodegenerative diseases .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
